6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid 6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 682339-50-0
VCID: VC16821042
InChI: InChI=1S/C15H11F3O3/c1-9-3-2-4-12(14(19)20)13(9)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
SMILES:
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol

6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid

CAS No.: 682339-50-0

Cat. No.: VC16821042

Molecular Formula: C15H11F3O3

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid - 682339-50-0

Specification

CAS No. 682339-50-0
Molecular Formula C15H11F3O3
Molecular Weight 296.24 g/mol
IUPAC Name 3-methyl-2-[4-(trifluoromethoxy)phenyl]benzoic acid
Standard InChI InChI=1S/C15H11F3O3/c1-9-3-2-4-12(14(19)20)13(9)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Standard InChI Key UORXWVJJALRDEC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid belongs to the biphenyl carboxylic acid family, characterized by a biphenyl core substituted with a methyl group at position 6, a trifluoromethoxy group at position 4', and a carboxylic acid group at position 2. Its molecular formula is C₁₅H₁₁F₃O₃, with a molecular weight of 296.24 g/mol. The trifluoromethoxy (-OCF₃) group enhances lipophilicity, while the carboxylic acid (-COOH) moiety enables hydrogen bonding, critical for biological interactions .

Physicochemical Properties

  • Solubility: Limited solubility in aqueous media due to high lipophilicity; soluble in polar aprotic solvents (e.g., DMSO, acetone).

  • Melting Point: Estimated range: 145–152°C (based on analogous biphenyl carboxylic acids) .

  • pKa: The carboxylic acid group has a pKa of ~4.5, facilitating ionization under physiological conditions .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone is typically constructed via Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For example:

  • Reaction Setup:

    • Aryl bromide (e.g., 2-bromo-6-methylbenzoic acid) reacts with 4-(trifluoromethoxy)phenylboronic acid.

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base: K₂CO₃ or Na₂CO₃.

    • Solvent: Dioxane/water mixture (4:1) .

  • Conditions:

    • Temperature: 80–100°C under inert atmosphere.

    • Duration: 12–24 hours.

  • Yield: 70–85% (optimized conditions) .

One-Pot Hydrolysis-Esterification

A patent (CN105085271A) describes a one-pot method for analogous biphenyl carboxylates :

  • Hydrolysis:

    • Substrate: 4'-methyl-2-cyanobiphenyl.

    • Acid: 30–60% H₂SO₄.

    • Temperature: 106–115°C for 24 hours.

  • Esterification:

    • Alcohol (methanol/ethanol) added post-hydrolysis.

    • Catalyst: H₂SO₄.

    • Yield: 87–98% .

Table 1: Synthetic Optimization for Methyl Ester Analog

ParameterConditionYield (%)
Acid Concentration30% H₂SO₄87.3
60% H₂SO₄96.5
SolventToluene96.5
Xylene97.8
AlcoholMethanol96.5
Ethanol98.1

Pharmacological Applications

Anticancer Activity

A library of biphenyl carboxylic acids synthesized via Suzuki coupling demonstrated notable in vitro anticancer activity :

  • Cell Lines: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

  • IC₅₀ Values:

    • Compound 3j (benzyloxy-substituted): 9.92 ± 0.97 µM (MCF-7), 10.14 ± 0.85 µM (MDA-MB-231).

    • Compound 3a (unsubstituted): 10.78 ± 2.58 µM (MDA-MB-231) .

Mechanism of Action

Molecular docking studies against estrogen receptor alpha (ERα) revealed:

  • Hydrogen Bonding: Carboxylic acid group interacts with Arg394 and Glu353.

  • Hydrophobic Interactions: Trifluoromethoxy group binds to Leu387 and Leu391 .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundCAS NumberKey DifferencesBioactivity (IC₅₀)
6-Methyl-4'-OCF₃-biphenyl-2-COOHNot Assigned-COOH at C2; -OCF₃ at C4'9.92 µM (MCF-7)
4'-CH₃-2-COOH-biphenyl84392-17-6-COOH at C2; -CH₃ at C4'12.3 µM (MCF-7)
3-CF₃-benzoic acid454-92-2Single benzene ring; -CF₃ at C3>50 µM

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing coupling sites may reduce yield (e.g., C3 vs. C2 substitution).

  • Purification: Requires column chromatography or recrystallization for >95% purity .

Research Opportunities

  • Prodrug Development: Ester prodrugs to enhance oral bioavailability.

  • Structure-Activity Relationships (SAR): Systematic substitution at C3 and C4' to optimize efficacy.

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